(3-Bromophenyl)trimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQZFRPARQBDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400174 | |
| Record name | 1-Bromo-3-(trimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17878-47-6 | |
| Record name | 1-Bromo-3-(trimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromophenyl Trimethylsilane
Traditional Synthetic Pathways
The synthesis of (3-Bromophenyl)trimethylsilane is predominantly achieved through well-established organometallic reactions. These methods typically involve the formation of a carbon-metal bond at the 3-position of the bromobenzene (B47551) ring, followed by quenching with a silicon electrophile.
Grignard Reagent Approaches for Aryltrimethylsilane Synthesis
Grignard reagents are a cornerstone of organometallic chemistry and provide a reliable route to aryltrimethylsilanes. ambeed.comweirdscience.eu These reactions involve the formation of an organomagnesium halide, which then acts as a nucleophile.
The most direct and widely used method for synthesizing this compound involves the preparation of 3-bromophenylmagnesium bromide, which is then reacted with trimethylchlorosilane. ontosight.ai The Grignard reagent is formed by reacting 1,3-dibromobenzene (B47543) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org A small amount of iodine is often used to activate the magnesium surface. weirdscience.eu
The resulting 3-bromophenylmagnesium bromide is then treated with trimethylchlorosilane, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing the chloride and forming the desired C-Si bond. ontosight.ai
Reaction Scheme:
| Reactant | Reagent | Solvent | Product |
| 1,3-Dibromobenzene | Magnesium, Trimethylchlorosilane | Diethyl Ether or THF | This compound |
This method is effective for producing (4-bromophenyl)trimethylsilane (B151686) from 4-bromophenylmagnesium bromide and trimethylchlorosilane. ontosight.ai
An alternative to the sequential preparation of the Grignard reagent is the "in situ" or one-pot procedure. d-nb.infouni-stuttgart.de In this approach, the aryl halide, magnesium, and chlorotrimethylsilane (B32843) are all combined in the reaction vessel. This method can be advantageous as it avoids the isolation of the often-sensitive Grignard reagent. The "in situ" Grignard metalation method (iGMM) has been shown to be a straightforward one-pot strategy for synthesizing alkaline-earth metal amides. nih.gov
Lithium-Halogen Exchange Strategies
Lithium-halogen exchange is another powerful tool for the formation of carbon-metal bonds, often offering different reactivity and selectivity compared to Grignard reagents. wikipedia.org This method is particularly useful for preparing organolithium compounds. wikipedia.orgresearchgate.net
While not a direct synthesis of the target compound, the reaction of 1-bromo-3-(trimethylsilyl)benzene with n-butyllithium is a relevant lithium-halogen exchange reaction. This reaction would generate 3-(trimethylsilyl)phenyllithium and bromobutane. This demonstrates the principle of exchanging a halogen for a lithium atom. The rate of lithium-halogen exchange is influenced by the stability of the resulting carbanion intermediate. wikipedia.org The reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-butyllithium is sensitive to the solvent system used. nih.gov
Halogen-Metal Exchange Reactions for Organometallic Precursors
Halogen-metal exchange is a fundamental reaction in organometallic chemistry for converting organic halides into organometallic products. wikipedia.orguni-muenchen.de This reaction is a key step in creating the necessary precursors for the synthesis of compounds like this compound. The exchange is an equilibrium process where the formation of the more stable organometallic species is favored. uni-muenchen.de
The reaction of 1,3-dibromobenzene with an organolithium reagent such as n-butyllithium at low temperatures (e.g., -78°C) in a solvent like THF can selectively replace one of the bromine atoms with lithium. chemicalbook.com This generates 3-bromophenyllithium, which can then be quenched with an electrophile like trimethylchlorosilane to yield this compound. The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions. acs.org
| Starting Material | Reagent 1 | Reagent 2 | Product | Yield |
| 1,3-Dibromobenzene | n-Butyllithium | Chlorotriphenylsilane | (3-Bromophenyl)triphenylsilane | 95% chemicalbook.com |
This table illustrates a similar reaction to produce a triphenylsilane (B1312308) derivative.
Bromine-Magnesium Exchange with this compound
The bromine-magnesium exchange reaction is a cornerstone of Grignard reagent formation. In the context of this compound, this reaction is typically performed to generate the corresponding Grignard reagent, which can then be used in a variety of subsequent coupling reactions. The process involves treating this compound with a magnesium species, often in the presence of an activating agent like lithium chloride (LiCl), to facilitate the exchange. uni-muenchen.de
The use of isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) is a common and effective reagent for this transformation. uni-muenchen.de This reagent is known to facilitate the Br-Mg exchange under mild conditions. uni-muenchen.de For instance, the reaction of various bromopyridines with iPrMgCl in tetrahydrofuran (THF) at room temperature has been shown to be an effective method for generating the corresponding pyridylmagnesium chloride reagents. researchgate.net These Grignard reagents can then be trapped with a range of electrophiles to produce functionalized pyridine (B92270) derivatives. researchgate.net The kinetics of such bromine-magnesium exchange reactions have been studied, highlighting the influence of substituents on the aromatic ring. amazonaws.com
A general procedure for such a reaction would involve the slow addition of iPrMgCl·LiCl to a solution of this compound in a suitable solvent like THF under an inert atmosphere. The progress of the reaction can be monitored by techniques like gas chromatography. Once the exchange is complete, the resulting Grignard reagent can be reacted with an electrophile to form a new carbon-carbon or carbon-heteroatom bond.
| Reagent | Conditions | Product | Application |
| iPrMgCl·LiCl | THF, Room Temperature | 3-(Trimethylsilyl)phenylmagnesium chloride | Synthesis of functionalized aromatic compounds |
Bromine-Zinc Exchange Reactions in Toluene (B28343)
Similar to the bromine-magnesium exchange, the bromine-zinc exchange is another powerful tool for the synthesis of organometallic reagents. This reaction is particularly useful for creating organozinc compounds, which often exhibit different reactivity and functional group tolerance compared to their Grignard counterparts.
Recent research has demonstrated the generation of aryl and heteroaryl zinc reagents in toluene through Br/Zn exchange reactions. uni-muenchen.de This methodology provides an alternative to traditional THF-based systems. The process can be catalyzed by various transition metals, expanding the scope and applicability of the reaction. researchgate.net For example, the reaction of (2,5-dibromophenyl)trimethylsilane with sBu2Mg·2LiOR in the presence of a copper catalyst in toluene has been reported to proceed efficiently. uni-muenchen.de
The resulting organozinc reagents can participate in a variety of cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules. acs.org The choice of solvent, in this case toluene, can be advantageous for certain industrial processes due to its physical properties and potential for recycling.
| Reagent | Solvent | Catalyst | Product |
| sBu2Mg·2LiOR | Toluene | CuCN·2LiCl | (3-Bromo-5-(trimethylsilyl)phenyl)magnesium compound |
| Dialkylzinc reagents | Toluene | - | Arylzinc reagents |
Advanced and Emerging Synthetic Routes
The field of organic synthesis is constantly evolving, with a drive towards more efficient, safer, and scalable processes. This has led to the development of advanced synthetic routes for preparing organometallic reagents like those derived from this compound.
Continuous Flow Synthesis Applications for Organometallic Reagents
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation. researchgate.netcardiff.ac.uk The generation and use of highly reactive organometallic reagents are particularly well-suited for flow systems, as unstable intermediates can be generated and consumed in a continuous stream, minimizing decomposition and side reactions. researchgate.net
The synthesis of organometallic reagents from aryl halides, including those similar in structure to this compound, has been successfully implemented in continuous flow systems. uni-muenchen.de For instance, a complex pyridine derivative was synthesized from dicarbamoylzinc reagent and this compound. uni-muenchen.de These systems often involve pumping a solution of the aryl halide and the metalating agent through a heated reactor coil, allowing for precise control over reaction time and temperature. The resulting organometallic species can then be directly introduced into a subsequent reaction stream for further functionalization. nih.gov This "telescoping" of reactions in a continuous flow setup can significantly streamline multi-step synthetic sequences. researchgate.net
| Technology | Advantages | Application |
| Continuous Flow Synthesis | Improved safety, precise control, automation, telescoping of reactions | On-demand generation and reaction of organometallic reagents |
Development of New Organometallic Reagents for Chemical Industry
The chemical industry continually seeks new and improved organometallic reagents that offer enhanced reactivity, selectivity, and functional group tolerance. mt.com Research in this area focuses on several key aspects, including the development of novel metalating agents, the use of additives to modulate reactivity, and the exploration of new reaction conditions. uni-muenchen.deresearchgate.net
One area of active research is the development of mixed-metal reagents, which can exhibit unique reactivity profiles compared to their single-metal counterparts. For example, the use of lithium chloride in Grignard and organozinc reagent preparations has been shown to significantly enhance their reactivity and solubility. uni-muenchen.deresearchgate.net
Furthermore, the development of more robust and air-tolerant catalysts for cross-coupling reactions involving organometallic reagents is a major goal. This would simplify handling procedures and make these powerful reactions more amenable to large-scale industrial production. The ultimate aim is to create a toolbox of organometallic reagents and catalysts that can be used to synthesize a wide range of valuable chemical compounds with high efficiency and selectivity. acs.org
Reactivity and Reaction Mechanisms of 3 Bromophenyl Trimethylsilane
Cross-Coupling Reactions Involving Aryl(trialkyl)silanes
Aryl(trialkyl)silanes, such as (3-Bromophenyl)trimethylsilane, are organosilicon compounds that have gained prominence as coupling partners in various transition metal-catalyzed reactions. Their stability, low toxicity, and ease of handling make them attractive alternatives to other organometallic reagents. organic-chemistry.orgorganic-chemistry.org The key to their reactivity lies in the activation of the silicon-carbon bond, typically facilitated by a fluoride (B91410) source or a base, which polarizes the bond and makes the aryl group nucleophilic enough to engage in transmetalation with a metal catalyst. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are at the forefront of cross-coupling chemistry, and they play a crucial role in mediating reactions involving this compound. magtech.com.cnacs.orgacs.org These reactions offer a powerful means to construct new chemical bonds with high efficiency and selectivity.
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.org While traditionally focused on Csp²-hybridized electrophiles, recent advancements have extended its scope to include unactivated alkyl bromides and iodides. organic-chemistry.org For instance, the coupling of arylsilanes with alkyl halides can be achieved at room temperature using a palladium bromide/trialkylphosphine/tetrabutylammonium (B224687) fluoride (TBAF) catalyst system, affording good yields. organic-chemistry.org The steric bulk of the phosphine (B1218219) ligand is a critical factor for the success of this transformation. organic-chemistry.org
A notable example is the room-temperature Hiyama cross-coupling of arylsilanes with unactivated alkyl bromides and iodides, which demonstrates good functional-group tolerance. organic-chemistry.org This method expands the utility of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. organic-chemistry.org The activation of the arylsilane with a fluoride source like TBAF is essential for the transmetalation step in the catalytic cycle. organic-chemistry.org
Table 1: Hiyama Coupling of Arylsilanes with Alkyl Halides
| Arylsilane | Alkyl Halide | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl-SiR₃ | Alkyl-Br/I | PdBr₂/P(t-Bu)₂Me/Bu₄NF | 65-81 | organic-chemistry.org |
The coupling of arylsilanes with aryl halides can be effectively catalyzed by palladium-based systems, sometimes in conjunction with a copper(II) co-catalyst. mdpi.com These reactions are instrumental in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules and functional materials. The role of the copper co-catalyst can be multifaceted, potentially involving facilitation of the transmetalation step or regeneration of the active palladium catalyst.
Research has shown that palladium-catalyzed, ligand-free Suzuki-type reactions can be conducted in water using aryl fluorosulfates as coupling partners, highlighting the versatility of palladium catalysis in aqueous media. researchgate.net Furthermore, the use of specific ligands can significantly influence the outcome of the reaction, enabling the coupling of challenging substrates like aryl chlorides. researchgate.net For example, a Pd(OAc)₂/L2 catalytic system with the addition of water has been shown to be highly effective for the Hiyama cross-coupling of a broad range of aryl chlorides with aryl trialkoxysilanes. researchgate.net
This compound can serve as a monomer in palladium-catalyzed cross-coupling polymerization reactions with aryl dibromides. This approach allows for the synthesis of π-conjugated polymers, which are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The properties of the resulting polymers can be tuned by carefully selecting the monomers and the polymerization conditions.
While the primary focus is on trimethylsilyl (B98337) groups, the principles of palladium-catalyzed cross-coupling can be extended to other organosilanes, such as triallyl(aryl)silanes. ntu.edu.sg The allyl groups can influence the reactivity of the silicon center and may offer alternative activation pathways. The fundamental mechanism, however, still relies on the palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. ntu.edu.sg
Copper-Catalyzed Alkylation and Cross-Coupling
In addition to palladium, copper has emerged as a cost-effective and versatile catalyst for cross-coupling reactions. researchgate.net Copper-catalyzed reactions often exhibit different reactivity patterns compared to their palladium-catalyzed counterparts, providing complementary synthetic routes. magtech.com.cn
Copper-catalyzed cross-coupling reactions can be used for the formation of both carbon-carbon and carbon-heteroatom bonds. acs.org For instance, copper catalysts have been employed for the coupling of organosilicon reagents with a variety of electrophiles. researchgate.net While the direct copper-catalyzed alkylation of this compound is less common, the underlying principles of copper-mediated cross-coupling are relevant. These reactions typically proceed through a mechanism that may involve an organocopper intermediate. caltech.edu The choice of ligand is often crucial for achieving high efficiency and selectivity in copper-catalyzed transformations. magtech.com.cn
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often providing a cost-effective alternative to palladium catalysis. The C-Br bond in this compound is amenable to nickel-catalyzed transformations, particularly in cross-electrophile coupling (XEC) reactions. wisc.edu These reactions couple two different electrophiles with the aid of a stoichiometric reductant. wisc.edu
For instance, derivatives of this compound have been successfully employed in Ni-catalyzed XEC. In one study, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile was coupled with 2-chloro-3-picoline, showcasing the utility of the bromophenyl moiety in forming biaryl linkages. wisc.edu Another example involves the reductive coupling of 1-(3-bromophenyl)ethan-1-one, demonstrating the formation of a C(sp²)-C(sp³) bond. tesisenred.net
These reactions typically proceed through a catalytic cycle involving the reduction of a Ni(II) precursor to a catalytically active Ni(0) species. The Ni(0) complex then undergoes oxidative addition into the C-Br bond of the (3-bromophenyl) substrate. The resulting arylnickel(II) intermediate can then engage in further steps, such as transmetalation or reaction with a second electrophile, to yield the final coupled product. acs.org The trimethylsilyl group generally remains intact under these conditions, allowing for its use in subsequent transformations.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile | 2-chloro-3-picoline | NiBr₂·diglyme / 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) / Zn | Biaryl | wisc.edu |
| 1-(3-bromophenyl)ethan-1-one | Tertiary alkyl bromide | NiBr₂·diglyme / dtbbpy / Mn | α-Aryl ketone | tesisenred.net |
Cobalt-Catalyzed Cross-Coupling Reactions
Cobalt-catalyzed cross-coupling reactions have emerged as an efficient method for C-C bond formation, tolerating a wide variety of sensitive functional groups. rsc.org These reactions can involve various organic halides, including aryl bromides like this compound. rsc.org The use of economical cobalt salts makes this an attractive alternative to more expensive metal catalysts. rsc.org
While specific examples detailing the direct use of this compound in cobalt-catalyzed couplings are not extensively documented in readily available literature, the general reactivity of aryl bromides in these systems is well-established. For example, cobalt catalysts have been effectively used in the cross-coupling of styryl bromides with primary benzyl (B1604629) chlorides. acs.org Furthermore, cobalt-catalyzed systems have been developed for the arylation of aldehydes using aryltrimethylgermanes, indicating the potential for related silicon compounds to participate in similar transformations under the right conditions. nih.gov
The mechanism of these reactions often involves the formation of an organocobalt species, which can be generated from a Grignard reagent or through the reduction of the cobalt catalyst followed by oxidative addition to the aryl bromide. rsc.orgacs.org
Mechanistic Insights into Aryl(trialkyl)silane Activation
Aryl(trialkyl)silanes, such as this compound, are known for their high stability, low toxicity, and ease of handling. researchgate.netnih.gov However, this stability, particularly the robustness of the C-Si bond, makes their activation for cross-coupling reactions a significant challenge. researchgate.netnih.gov Unlike more reactive organometallics, the C-Si bond is less polarized and relatively inert. rwth-aachen.de
Activation of the C-Si bond for transmetalation to a transition metal center (e.g., palladium) is the crucial step in silicon-based cross-coupling reactions. Two primary strategies have been developed to achieve this:
Nucleophilic Activation: This is the most common approach and involves the use of an activator, typically a fluoride source, to form a hypervalent, pentacoordinate siliconate intermediate. organic-chemistry.orgresearchgate.net This species is significantly more nucleophilic and readily transfers its aryl group to the metal center.
Modifying the Silyl (B83357) Group: Introducing electron-withdrawing substituents on the silicon atom enhances its Lewis acidity, making it more susceptible to activation. researchgate.netorganic-chemistry.org
While the direct C-H silylation of arenes has been studied, the reverse process, the cleavage of the C-Si bond, is central to cross-coupling. rwth-aachen.de The activation barrier for the C-Si bond is a key hurdle, and much research has focused on developing catalytic systems that can facilitate this process under mild conditions. researchgate.netnih.govresearchgate.net
Role of Fluoride Additives (e.g., TBAF) in Silicon-Based Cross-Coupling
Fluoride additives, most notably tetrabutylammonium fluoride (TBAF), play a pivotal role in activating the otherwise robust C-Si bond in aryl(trialkyl)silanes for cross-coupling. organic-chemistry.org The mechanism hinges on the ability of the fluoride ion to act as a potent nucleophile that attacks the silicon atom.
The key steps involving TBAF are as follows:
Formation of a Pentacoordinate Silicate (B1173343): The fluoride ion coordinates to the silicon atom of the aryl(trialkyl)silane. This coordination expands the silicon's coordination sphere, transforming the neutral, tetracoordinate silane (B1218182) into an anionic, pentacoordinate "ate" complex (a hypervalent silicate). organic-chemistry.org
Enhanced Nucleophilicity: This pentacoordinate silicate is significantly more nucleophilic than the starting silane. The negative charge on the complex facilitates the transfer of the aryl group from silicon to the transition metal catalyst (e.g., a Pd(II) complex) in the transmetalation step of the catalytic cycle. organic-chemistry.org
Catalyst Turnover: After transmetalation, the silicon byproduct is eliminated, and the transition metal complex proceeds through the rest of the catalytic cycle (reductive elimination) to form the product and regenerate the active catalyst.
The effectiveness of TBAF has been demonstrated in numerous silicon-based cross-coupling reactions, including Hiyama and sila-Sonogashira couplings. nih.govgelest.com In some cases, the hydration level of the TBAF can be critical to the reaction's success. nih.gov While TBAF is a highly effective activator, its use can sometimes be problematic due to its basicity and the difficulty of removing the resulting byproducts. This has spurred the development of fluoride-free activation methods, although the fluoride-mediated pathway remains a cornerstone of silicon cross-coupling chemistry. organic-chemistry.orgorganic-chemistry.org
Directed Metalation and Functionalization
Directed metalation is a powerful strategy for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific, often ortho, position. acs.orgimperial.ac.ukresearchgate.net In this compound, both the trimethylsilyl (TMS) and bromo substituents can influence the regioselectivity of metalation. The TMS group is a known, albeit weak, ortho-directing group.
Research has shown that the treatment of this compound with a magnesium amide base can lead to directed magnesiation. This process allows for the creation of a functionalized Grignard reagent that can then be trapped with various electrophiles. For example, a study demonstrated the magnesiation of this compound followed by a reaction with cyclohexanone. uni-muenchen.de This highlights a pathway to functionalize the aromatic ring at a position dictated by the directing effect of the substituents, offering an alternative to cross-coupling or halogen-metal exchange. Competitive experiments have shown that a TMS group can reduce the reactivity of an adjacent position towards deprotonation compared to an unsubstituted arene. epfl.ch
Preparation of Functionalized (Hetero)arylmagnesium Derivatives
This compound is a valuable precursor for the preparation of functionalized arylmagnesium reagents (Grignard reagents). Two primary methods can be employed:
Halogen-Magnesium Exchange: The C-Br bond can undergo a facile halogen-magnesium exchange reaction. This is typically achieved by treating the compound with an alkylmagnesium reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility. kyoto-u.ac.jp This method is highly efficient for generating the Grignard reagent (3-trimethylsilylphenyl)magnesium bromide, leaving the TMS group intact for potential subsequent reactions. This approach is compatible with a wide range of functional groups. kyoto-u.ac.jpuni-muenchen.deuni-muenchen.de
Direct Magnesium Insertion: The Grignard reagent can also be formed by the direct insertion of magnesium metal into the C-Br bond. The presence of LiCl can also accelerate this process. kyoto-u.ac.jpuni-muenchen.de
Once formed, this functionalized arylmagnesium reagent is a powerful nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new substituents onto the aromatic ring. researchgate.net
| Method | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Halogen-Magnesium Exchange | i-PrMgCl·LiCl | (3-trimethylsilylphenyl)magnesium bromide | Fast, mild conditions, good functional group tolerance. | kyoto-u.ac.jp |
| Direct Insertion | Mg turnings, LiCl | (3-trimethylsilylphenyl)magnesium bromide | Classic method, accelerated by LiCl. | uni-muenchen.de |
| Directed Magnesiation | sBu₂Mg·LiO(CH₂)₂O(Et)Bu | Regioisomeric magnesiated species | Functionalizes a C-H bond directly. | uni-muenchen.de |
Nucleophilic Substitution Reactions
The carbon-bromine bond in this compound allows it to participate in nucleophilic substitution reactions, though typically not through a classic bimolecular nucleophilic aromatic substitution (SₙAr) mechanism, which requires strong electron-withdrawing groups to activate the aromatic ring. Instead, substitution at the C-Br bond often occurs via other pathways.
The C-Br bond can be targeted by strong nucleophiles under harsh conditions or, more commonly, under transition-metal catalysis (as seen in cross-coupling reactions). Another route involves metal-halogen exchange to form an organometallic intermediate (e.g., a Grignard or organolithium reagent), which then reacts with an electrophile; this is effectively a nucleophilic substitution of the bromide ion. researchgate.net
There are also examples where related bromophenyl compounds undergo intramolecular nucleophilic substitution. researchgate.net Furthermore, while not a direct substitution on the aromatic ring, the TMS group itself can be cleaved by nucleophiles like fluoride, a key step in Hiyama-type couplings. rsc.org The reactivity of similar compounds like 1,2-bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane (B12565182) in nucleophilic substitution reactions further suggests the potential of the C-Br bond in the title compound to be a reactive site for such transformations. smolecule.com
Reaction with Lithium Dimethylamide
The reaction of aryl halides with strong bases like lithium amides can proceed through different mechanisms, including nucleophilic aromatic substitution (SNAr) or an elimination-addition pathway involving a benzyne (B1209423) intermediate. In the case of this compound, its interaction with lithium dimethylamide (LiNMe₂) is a subject of interest for carbon-nitrogen bond formation.
Detailed studies on the reaction of this compound with lithium dimethylamide specifically are not extensively documented in readily available literature. However, the reactivity can be inferred from the known behavior of related aryl halides and lithium amides. Lithium amides, such as lithium diisopropylamide (LDA) or lithium dimethylamide, are potent bases and can also act as nucleophiles. u-tokyo.ac.jp The reaction with an aryl bromide like this compound could potentially lead to the formation of N,N-dimethyl-3-(trimethylsilyl)aniline.
The proposed mechanism likely involves the formation of a benzyne intermediate. The strong base, lithium dimethylamide, can induce dehydrohalogenation. Proton abstraction could occur at either position 2 or 4, ortho to the bromine atom. The subsequent elimination of lithium bromide would generate a 3-(trimethylsilyl)benzyne intermediate. Nucleophilic addition of the dimethylamide anion (⁻NMe₂) to this highly reactive intermediate can then occur at two possible positions (C-2 or C-3 of the benzyne), followed by protonation during workup to yield the final product(s). The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne is influenced by the electronic effects of the trimethylsilyl group.
A general representation of this benzyne-mediated amination is shown below:
Reaction Scheme:
Benzyne Formation: this compound reacts with LiNMe₂ via dehydrobromination to form 3-(trimethylsilyl)benzyne.
Nucleophilic Attack: The dimethylamide anion attacks the benzyne intermediate.
Protonation: Subsequent workup protonates the resulting aryl anion to give N,N-dimethyl-3-(trimethylsilyl)aniline.
Transmetalation Reactions
Transmetalation is a fundamental process in organometallic chemistry involving the transfer of an organic ligand from one metal to another. wikipedia.org For this compound, this typically begins with a metal-halogen exchange to replace the bromine atom with a more electropositive metal, such as lithium or magnesium. The resulting organometallic reagent is a powerful intermediate for forming new carbon-carbon and carbon-heteroatom bonds, often via subsequent cross-coupling reactions where a transmetalation step is key to the catalytic cycle.
Metal-Halogen Exchange: The most common method to initiate transmetalation with this compound is through lithium-halogen exchange. This reaction is typically performed at low temperatures using an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.net The exchange is generally very fast and efficient, driven by the formation of the more stable aryllithium species compared to the alkyllithium. researchgate.netharvard.edu This process yields (3-trimethylsilylphenyl)lithium, a versatile nucleophile.
Alternatively, this compound can be converted into the corresponding Grignard reagent, (3-trimethylsilylphenyl)magnesium bromide, by reacting it with magnesium metal. gelest.com This organomagnesium compound can also be used in subsequent transmetalation or cross-coupling reactions. thieme-connect.deuni-muenchen.de
Applications in Cross-Coupling Reactions: The organolithium and organomagnesium reagents derived from this compound are rarely isolated and are typically used in situ for further reactions. They are key precursors for several palladium-catalyzed cross-coupling reactions, where the transmetalation of the aryl group from lithium or magnesium to the palladium center is a critical step in the catalytic cycle.
Suzuki-Miyaura Coupling: While the Suzuki reaction classically pairs an organoboron compound with an organohalide, this compound can be used directly as the halide partner. tcichemicals.com Alternatively, it can be first converted to (3-trimethylsilylphenyl)lithium, which is then reacted with a boronic ester (e.g., trimethyl borate (B1201080) or isopropoxyboronic acid pinacol (B44631) ester) to synthesize the corresponding (3-(trimethylsilyl)phenyl)boronic acid or its ester. rsc.org This boron-containing compound can then undergo a Suzuki-Miyaura coupling reaction. researchgate.netnih.gov
Hiyama Coupling: The Hiyama coupling involves the reaction of organosilanes with organic halides in the presence of a palladium catalyst and an activator, such as a fluoride source. organic-chemistry.org In a variation, the organometallic species derived from this compound could potentially be coupled with an organohalosilane.
Negishi Coupling: The Negishi coupling utilizes organozinc reagents. The (3-trimethylsilylphenyl)lithium or -magnesium reagent can be transmetalated with a zinc salt like ZnCl₂ to form the corresponding organozinc reagent. uni-muenchen.de This species is then used in a palladium-catalyzed cross-coupling with various organic halides.
The table below summarizes the typical transmetalation pathways and subsequent coupling reactions involving this compound.
| Initial Reagent | Intermediate Formed | Subsequent Reaction Type | Typical Coupling Partner | Product Class |
|---|---|---|---|---|
| n-BuLi or t-BuLi | (3-trimethylsilylphenyl)lithium | Lithium-Halogen Exchange | Electrophiles (e.g., CO₂, aldehydes) | Functionalized Arenes |
| Mg | (3-trimethylsilylphenyl)magnesium bromide | Grignard Formation | Electrophiles | Functionalized Arenes |
| n-BuLi then B(OR)₃ | (3-(trimethylsilyl)phenyl)boronic acid/ester | Suzuki-Miyaura Coupling | Aryl/Vinyl Halides | Biaryls, Styrenes |
| n-BuLi then ZnCl₂ | (3-trimethylsilylphenyl)zinc chloride | Negishi Coupling | Aryl/Vinyl Halides | Biaryls, Styrenes |
Applications in Organic Synthesis
Precursor for Further Derivatization
Electrophilic Quenching of Organometallic Intermediates
In organic synthesis, the formation of a carbon-carbon bond is often achieved by reacting a nucleophilic organometallic species with an electrophilic partner. (3-Bromophenyl)trimethylsilane can serve as a potent electrophile in such reactions. Specifically, it has been used to quench highly reactive organometallic intermediates, such as organozinc reagents.
In one documented application, a dicarbamoylzinc reagent, prepared through the metalation of a formamide (B127407) derivative, was successfully coupled with this compound. This reaction proceeds via a Negishi-type cross-coupling, where the organozinc compound acts as the nucleophile and the aryl bromide moiety of this compound serves as the electrophile. The reaction efficiently forms a new carbon-carbon bond, attaching the carbamoyl (B1232498) group to the phenyl ring, demonstrating the utility of this compound as an effective electrophilic partner in the synthesis of functionalized aromatic compounds.
Downstream Diversification via Cross-Coupling Protocols
The bromine atom on the aromatic ring of this compound is a key functional group that allows for extensive downstream diversification using a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The trimethylsilyl (B98337) group is typically stable under these conditions, allowing for the selective functionalization of the C-Br bond.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. tcichemicals.comnih.gov this compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters to produce biaryl and styrenyl compounds containing a trimethylsilyl group. tcichemicals.com These products can be valuable intermediates for more complex molecules, including pharmaceuticals and materials. rsc.org The reaction is known for its mild conditions and tolerance of various functional groups. tcichemicals.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.gov this compound can react with terminal alkynes, such as trimethylsilylacetylene (B32187) or 2-methyl-3-butyn-2-ol, in the presence of palladium and copper catalysts. beilstein-journals.orgorganic-chemistry.org This yields 3-(trimethylsilyl)phenyl-substituted alkynes, which are important building blocks for pharmaceuticals, natural products, and organic materials. nih.govbeilstein-journals.org The resulting silylated alkyne can be deprotected to reveal a terminal alkyne for further transformations. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org The C-Br bond of this compound can undergo amination with various primary or secondary amines, providing access to N-aryl amines (anilines). organic-chemistry.orgresearchgate.net These aniline (B41778) derivatives are prevalent structures in medicinal chemistry and materials science. The reaction is highly versatile, accommodating a wide range of amine coupling partners. organic-chemistry.org
Table 1: Cross-Coupling Protocols Utilizing this compound This table is interactive. Click on a row to see more details.
| Coupling Reaction | Coupling Partner | Bond Formed | Product Class | Catalyst System |
| Suzuki-Miyaura | Ar-B(OH)₂ | C(sp²)-C(sp²) | Biaryls | Pd catalyst, Base |
| Sonogashira | R-C≡C-H | C(sp²)-C(sp) | Aryl Alkynes | Pd/Cu catalyst, Base |
| Buchwald-Hartwig | R₂N-H | C(sp²)-N | Aryl Amines | Pd catalyst, Base |
Role in the Synthesis of Complex Molecular Structures
The synthetic utility of this compound extends to its role as a key intermediate in the assembly of complex molecules, particularly those with applications in the pharmaceutical and agrochemical industries. cymitquimica.comangenechemical.com
Intermediate in the Synthesis of Pharmaceuticals and Agrochemicals
This compound serves as a valuable building block for synthesizing complex organic molecules that are scaffolds for bioactive compounds. cymitquimica.com While direct incorporation into a final drug product may be uncommon, its utility lies in its ability to generate key structural motifs through the cross-coupling reactions previously described.
For instance, N-substituted ureas are an important class of compounds with applications as both pharmaceuticals and agrochemicals. rsc.org The synthesis of 1-(3-bromophenyl)urea highlights the importance of the substituted bromophenyl core, a structure readily accessible from precursors like this compound via functional group manipulation. rsc.org Similarly, the synthesis of the anticancer drug Erlotinib involves a key Sonogashira coupling step to construct a substituted alkyne framework, a transformation for which this compound is an excellent starting point. beilstein-journals.org The synthesis of the NSAID Carprofen also utilizes trimethylsilyl reagents, in this case, trimethylsilyl cyanide, showcasing the broader role of silyl (B83357) groups in facilitating key bond formations in pharmaceutical synthesis. nih.gov
The trimethylsilyl group itself offers further synthetic advantages; it can be converted to a hydroxyl group, a halogen, or a boronic ester, providing another point for diversification after the initial cross-coupling at the bromide position. This strategic flexibility makes it a powerful tool for building molecular complexity.
Table 2: Key Structural Motifs Derived from this compound This table is interactive. Click on a row to see more details.
| Structural Motif | Synthetic Method | Industrial Relevance |
| Biaryl compounds | Suzuki-Miyaura Coupling | Pharmaceuticals, Agrochemicals, Liquid Crystals |
| Aryl alkynes | Sonogashira Coupling | Pharmaceuticals (e.g., Erlotinib), Organic Materials |
| N-Aryl amines | Buchwald-Hartwig Amination | Pharmaceuticals, Polymers, Dyes |
| Phenylureas | Functional Group Conversion | Agrochemicals (Herbicides), Pharmaceuticals |
Precursor for Pyridazine (B1198779) Synthesis via Diels-Alder Reactions
Pyridazines are nitrogen-containing heterocyclic compounds that are important scaffolds in medicinal chemistry and crop protection. organic-chemistry.orguzh.ch One of the advanced methods for their synthesis is the inverse-electron-demand Diels-Alder (iEDDA) reaction. uzh.ch In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene, such as a 1,2,4,5-tetrazine. uzh.ch
This compound can serve as a precursor for dienophiles used in these reactions. For example, through a Sonogashira coupling, it can be converted into an alkyne, such as ((3-Bromophenyl)ethynyl)trimethylsilane. Alkynes are known dienophiles that can participate in aza-Diels-Alder reactions with heteroaromatic dienes. organic-chemistry.org Research has shown that 1,2,3-triazines react with 1-propynylamines (an alkyne derivative) in a highly regioselective aza-Diels-Alder reaction to produce pyridazine derivatives under neutral conditions. organic-chemistry.org
Furthermore, silyl-enol ethers are excellent electron-rich dienophiles for iEDDA reactions with s-tetrazines to form pyridazines. uzh.chorganic-chemistry.org The trimethylsilyl group of this compound can be a synthetic handle to generate such reactive species. This strategic conversion into a suitable dienophile allows the 3-bromophenyl moiety to be incorporated into a pyridazine ring system, which can then be further functionalized via cross-coupling at the bromine position, providing a powerful route to complex, polysubstituted pyridazines. uzh.ch
Computational Chemistry and Theoretical Studies
Molecular Orbital Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone for analyzing the reactivity of chemical compounds. imperial.ac.uklibretexts.org This theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org The energies and symmetries of these frontier orbitals dictate the feasibility and outcome of a reaction.
For (3-Bromophenyl)trimethylsilane, the reactivity is influenced by both the bromo- and trimethylsilyl- substituents on the phenyl ring. The trimethylsilyl (B98337) (TMS) group, when positioned adjacent to a π-system, can exhibit a high electron-donating effect through hyperconjugation, which involves the interaction between the C-Si σ-orbital and the π-system of the ring. u-tokyo.ac.jp This interaction raises the energy of the HOMO, making the compound more susceptible to electrophilic attack.
Conversely, computational studies using Conceptual Density Functional Theory (CDFT) can quantify reactivity through indices like electrophilicity (ω) and nucleophilicity (N). For instance, analyses of similar brominated aromatic compounds have classified them as moderate electrophiles and strong nucleophiles. mdpi.com This dual reactivity suggests that this compound can react with both electron-rich and electron-poor reagents, depending on the specific reaction conditions. The analysis of Parr functions, another CDFT tool, can pinpoint the most electrophilic or nucleophilic sites within the molecule, predicting regioselectivity in reactions like cycloadditions. mdpi.com
Table 1: Representative CDFT Reactivity Indices for Substituted Aromatic Compounds (Note: Data is representative of methodologies applied to similar structures, as specific values for this compound are not publicly available.)
| Compound Class | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Reactivity Classification |
|---|---|---|---|---|---|
| Halogenated Vinylbenzenes | -4.0 to -3.8 | 5.5 to 5.8 | ~1.32 | ~3.4 | Moderate Electrophile, Strong Nucleophile mdpi.com |
| Substituted Nitrones | -3.5 to -4.2 | 4.5 to 5.0 | ~1.45 | ~3.2 | Moderate Electrophile, Strong Nucleophile mdpi.com |
Reaction Pathway Modeling and Energetics
Theoretical modeling is crucial for mapping the potential energy surfaces of reactions involving this compound. Using methods like Density Functional Theory (DFT), chemists can calculate the energy profiles of reaction pathways, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies, which reveals whether a reaction is kinetically feasible, and reaction energies, which indicate the thermodynamic favorability of the products. mdpi.com
A significant reaction involving silylated aromatics is desilylation. Computational studies show that desilylation is often advantageous in on-surface reactions because the byproduct, trimethylsilane, is highly volatile, leading to a contamination-free process. researchgate.net Modeling can predict the energetic barriers for such cleavage.
Furthermore, reaction pathway analysis has been used to study cycloaddition reactions involving bromophenyl-containing molecules. These studies can elucidate the mechanism, for example, by determining if the reaction proceeds in a single concerted step or through a multi-stage process. mdpi.com DFT calculations have shown that for certain reactions, one regioisomeric pathway (e.g., meta vs. ortho) can be strongly favored both kinetically (lower activation energy) and thermodynamically (more stable product). mdpi.com Similarly, modeling of bromination reactions using a combination of reagents like PIFA and TMSBr proposes a specific reactive intermediate, PhIBr₂, and calculates reaction yields that correlate with the predicted energetics. csic.es
Table 2: Theoretical Modeling of Reaction Pathways and Energetics
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| On-Surface C-C Coupling | DFT | Desilylation is energetically favorable due to the formation of volatile byproducts. | researchgate.net |
| [3+2] Cycloaddition | DFT (B3LYP/6-311++G(d,p)) | Reaction proceeds via a two-stage, one-step mechanism. Meta pathway is kinetically and thermodynamically favored. | mdpi.com |
| Arene Bromination | - | In situ formation of PhIBr₂ is proposed as the key reactive intermediate. Reaction yields are dependent on conditions that favor its formation. | csic.es |
Ligand Effects on Catalytic Activity
In organometallic catalysis, this compound can act as a substrate or a precursor to a ligand. The electronic and steric properties of ligands are paramount as they directly influence the catalytic activity, selectivity, and stability of a metal complex. numberanalytics.com Computational studies are essential for understanding and predicting these ligand effects.
Electronic Effects : Ligands modify the electron density at the metal center. The bromophenyl group is generally considered electron-withdrawing, while the trimethylsilyl group can be electron-donating via hyperconjugation. The net electronic effect of a ligand derived from this compound would influence all stages of a catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions. numberanalytics.com
Steric Effects : The bulkiness of the trimethylsilyl group and the position of the bromine atom create a specific steric environment around the metal center. This can control substrate access and influence the regioselectivity and enantioselectivity of a reaction. numberanalytics.comscispace.com For example, in cobalt-catalyzed hydroboration reactions, the choice of phosphine (B1218219) ligands dramatically alters the ratio of regioisomeric products. nih.gov Computational studies can model the transition states to explain why certain ligands favor one product over another. In one study, a catalyst featuring an o-bromophenyl group was found to be highly effective, highlighting the importance of the halogen's position. mdpi.com
Table 3: Example of Ligand Effects on Regioselectivity in Co-Catalyzed Hydroboration of a 1,3-Diene (Note: This table illustrates the principle of ligand effects on catalysis, as studied computationally and experimentally for related systems.)
| Ligand | Regioisomeric Ratio ( numberanalytics.comuni.lu: ambeed.com:others) | Enantiomeric Ratio (er) of numberanalytics.comuni.lu Adduct | Reference |
|---|---|---|---|
| dppp | 5:78:15 | racemic | nih.gov |
| (S,S)-BDPP | 40:--:-- | >99:1 | nih.gov |
| (R,R)-MeO-BIBOP | 75:--:24 | >99:1 | nih.gov |
Electronic Structure and Bonding Analysis
A detailed analysis of the electronic structure provides fundamental knowledge about the nature of the chemical bonds within this compound. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the topological analysis of the Electron Localization Function (ELF) are employed for this purpose. researchgate.net
ELF analysis partitions the molecular space into basins of attractors that can be associated with atomic cores, covalent bonds, and lone pairs. This method can characterize the C-Br and C-Si bonds. The C-Br bond is a polar covalent bond, while the C-Si bond is also covalent but with significant σ-donation and hyperconjugation capabilities. u-tokyo.ac.jp ELF analysis can visualize and quantify the electron density associated with these bonds. mdpi.comresearchgate.net Specifically, the analysis of a silyl (B83357) group attached to a π-system suggests that its electron-withdrawing nature in some contexts is due to hyperconjugation with the Si-C σ* antibonding orbitals. u-tokyo.ac.jp
Computational methods can also predict physical properties that are dependent on the electronic structure. For instance, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and charge distribution in the gas phase, can be calculated for different ions of the compound. uni.lu
Table 4: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 229.00428 | 141.7 uni.lu |
| [M+Na]⁺ | 250.98622 | 153.4 uni.lu |
| [M-H]⁻ | 226.98972 | 148.2 uni.lu |
| [M+NH₄]⁺ | 246.03082 | 164.5 uni.lu |
| [M+K]⁺ | 266.96016 | 142.6 uni.lu |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of (3-Bromophenyl)trimethylsilane, providing unambiguous information about its molecular framework. semanticscholar.orgslideshare.net Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the connectivity and chemical environment of the atoms. bhu.ac.inlibretexts.org
In the ¹H NMR spectrum, the nine protons of the trimethylsilyl (B98337) (TMS) group are chemically equivalent and thus appear as a single, sharp singlet. This signal is typically found in the upfield region of the spectrum, around 0.25 ppm, a characteristic chemical shift for TMS protons. The aromatic protons on the phenyl ring appear as a more complex multiplet in the downfield region, generally between 7.0 and 7.7 ppm. The specific splitting pattern of these aromatic signals is dictated by the coupling between adjacent protons on the ring.
The ¹³C NMR spectrum provides complementary information. libretexts.org The carbon atoms of the trimethylsilyl group show a signal at a very high field (low ppm value). The four distinct aromatic carbons in the phenyl ring produce four separate signals in the aromatic region of the spectrum. The carbon atom directly bonded to the silicon atom (ipso-carbon) is found at a specific chemical shift, while the carbon bonded to the bromine atom is also distinctly located, often influenced by the heavy atom effect of bromine. The remaining aromatic carbons can be assigned based on their chemical shifts and coupling patterns. Two-dimensional NMR techniques can further confirm the assignments by showing correlations between protons and carbons. slideshare.net
Table 1: Typical NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~0.25 | Singlet | Corresponds to the 9 protons of the trimethylsilyl group. |
| ¹H | ~7.0 - 7.7 | Multiplet | Corresponds to the 4 protons on the aromatic ring. |
| ¹³C | Low ppm value | Quartet (in coupled spectra) | Corresponds to the 3 carbons of the trimethylsilyl group. |
Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency. oxinst.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can serve as a fingerprint for its identification. libretexts.org The compound has a molecular weight of approximately 229.19 g/mol . fluorochem.co.uknih.gov
Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak appears as a characteristic doublet (M⁺ and M+2) of almost equal intensity.
The fragmentation of this compound is dominated by cleavages characteristic of trimethylsilyl compounds. nih.govresearchgate.net The most common fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a prominent [M-15]⁺ ion. This fragment is often the base peak in the spectrum. Further fragmentation can occur, but the [M-15]⁺ peak is a key diagnostic feature for trimethylsilyl-containing molecules. nih.gov
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Value | Ion | Notes |
|---|---|---|
| 228/230 | [C₉H₁₃BrSi]⁺ | Molecular ion peak (M⁺), showing the characteristic isotopic pattern for bromine. |
| 213/215 | [C₈H₁₀BrSi]⁺ | [M-15]⁺; results from the loss of a methyl radical (•CH₃). Often the base peak. |
| 151 | [C₆H₄Si(CH₃)]⁺ | Loss of Br from the [M-15]⁺ fragment. |
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a valuable technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. acs.orgsoton.ac.uk HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). csic.es
For a non-polar compound like this compound, reversed-phase HPLC is commonly used. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.orgcsic.es A UV detector is often employed for detection, as the phenyl group in the molecule absorbs ultraviolet light.
In purity analysis, a sample of the compound is injected into the HPLC system. An ideal, pure sample would yield a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities, and their peak areas can be used to quantify their relative amounts. acs.org During a chemical synthesis, small aliquots can be withdrawn from the reaction mixture at different times and analyzed by HPLC. rsc.org This allows researchers to track the consumption of starting materials (like this compound) and the formation of products over time, helping to optimize reaction conditions such as temperature, time, and catalyst loading. csic.es
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. semanticscholar.org It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. semanticscholar.orgsigmaaldrich.com
In GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas (like helium or nitrogen) pushes the vaporized components through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with each component, causing them to separate based on their boiling points and polarities. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. researchgate.net
This technique is highly effective for analyzing complex mixtures. For instance, if this compound is part of a reaction mixture containing other starting materials, byproducts, and the final product, GC-MS can separate each of these components and provide a mass spectrum for each one, allowing for their individual identification. ijper.org The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification of each compound in the mixture. rsc.org
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. stanford.edu This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. stanford.edu By analyzing the positions and intensities of these spots, a detailed electron density map can be constructed, from which the exact positions of all atoms in the crystal lattice can be determined. researchgate.net
This analysis provides highly accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal. weizmann.ac.il While this compound is a liquid at room temperature, it is possible to grow single crystals suitable for X-ray diffraction at low temperatures. Although a specific crystal structure for this compound is not widely reported, the technique has been successfully applied to closely related derivatives. For example, the crystal structures of compounds like 2,4-Bis(3-bromophenyl)-6-((trimethylsilyl... and (2R, 4R)-2-(3-bromophenyl)-3-tosyl-4-phenyl-4... have been determined, providing insight into the solid-state conformation and packing of the (3-bromophenyl)trimethylsilyl moiety. rsc.orgdoi.org Such studies are crucial for understanding solid-state properties and for designing materials with specific crystalline architectures.
Future Directions and Research Perspectives
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The utility of (3-bromophenyl)trimethylsilane is intrinsically linked to the catalytic systems that enable its transformation. Future research will focus on creating more efficient, selective, and robust catalysts to expand its synthetic applications.
Palladium-based catalysts are cornerstones for cross-coupling reactions like the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds. science.govorganic-chemistry.orgsigmaaldrich.com Research is geared towards developing next-generation palladium catalysts, such as those supported on magnetic nanoparticles, which offer high activity and easy recyclability, contributing to greener chemical processes. preprints.org The development of phosphine (B1218219) ligands like HandaPhos and cataCXium A continues to push the boundaries of what is possible, enabling reactions at very low catalyst loadings (ppm levels) and under milder conditions, even in aqueous environments. sigmaaldrich.com
Nickel-catalyzed reactions are emerging as a cost-effective alternative to palladium. nih.gov These systems are effective for various cross-coupling reactions, including the formation of α-aryl nitriles and couplings involving sp3-hybridized carbon centers. nih.govscholaris.ca Future work will likely focus on designing new nickel-ligand complexes that can catalyze challenging transformations and broaden the substrate scope, including the use of this compound in reductive cross-coupling reactions. scholaris.ca
Copper-catalyzed systems also show promise. For instance, copper(I) iodide can catalyze the homocoupling of aryl-substituted chlorodimethylsilanes, and copper(I) has been shown to facilitate notoriously difficult Suzuki-Miyaura couplings of heterocyclic boronates. science.govresearchgate.net Further exploration of mixed-metal systems, such as Ni/Cu, may also unlock novel reactivity for arylsilanes. researchgate.net
Beyond transition metals, Lewis basic salts are being investigated to promote organosilane coupling reactions with aromatic electrophiles, offering a new strategy that avoids transition metals altogether for certain transformations. nih.gov
Table 1: Comparison of Catalytic Systems for Aryl Silane (B1218182) Transformations
| Catalyst System | Key Advantages | Example Reactions | Research Focus |
| Palladium | High activity, broad scope, well-understood | Suzuki-Miyaura, Heck, Hiyama Coupling science.govorganic-chemistry.orgpreprints.org | Recyclable nanoparticle supports, low-loading (ppm) catalysts, aqueous chemistry sigmaaldrich.compreprints.org |
| Nickel | Lower cost, unique reactivity | Reductive cross-coupling, C(sp2)-C(sp3) coupling nih.govscholaris.ca | New ligand design, expanding substrate scope, catalysis with "green" solvents nih.gov |
| Copper | Cost-effective, facilitates difficult couplings | Homocoupling, facilitating Suzuki reactions science.govresearchgate.net | Development of new ligands, use in mixed-metal catalysis researchgate.net |
| Lewis Acids/Bases | Metal-free, alternative activation pathway | Arylation of organosilanes nih.gov | Expanding scope to new electrophiles and nucleophiles nih.gov |
This table provides a summary of information synthesized from multiple sources for comparative purposes.
Exploration of New Reaction Pathways and Transformations
While cross-coupling reactions are prevalent, researchers are actively exploring new ways to utilize the unique reactivity of this compound. A key area of interest is the cleavage of the carbon-silicon bond to initiate novel transformations.
One such pathway involves the reaction of aryltrimethylsilanes with hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]arenes, to create diaryliodonium salts. acs.orgacs.org This method allows for the controlled synthesis of these useful intermediates, where the trimethylsilyl (B98337) group directs the regiochemistry of the reaction. acs.org
Oxidative homocoupling, catalyzed by systems like Pd/o-chloranil, presents a direct route to symmetrical biaryl compounds from aryltrimethylsilanes. researchgate.net This reaction demonstrates good functional group tolerance, including for the bromo substituent, providing a streamlined alternative to traditional cross-coupling methods that require two different starting materials. researchgate.net
Furthermore, the development of base-mediated deaminative silylation allows for the conversion of aryl ammonium (B1175870) salts into arylsilanes, representing a novel functional group interconversion. organic-chemistry.org The trimethylsilyl group can also be a precursor to other functionalities. For example, its conversion to a boronate group is a key step in the synthesis of complex molecular architectures like organic cages.
The generation of arynes from silylaryl triflates is another powerful transformation. While typically involving 2-(trimethylsilyl)phenyl triflates, the underlying principles of fluoride-induced elimination could be adapted to derivatives of this compound, opening pathways to complex arene and heteroarene synthesis through cycloaddition and insertion reactions. acs.org
Integration into Flow Chemistry for Scalable Synthesis
The transition from batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, efficiency, and scalability. researchgate.netrsc.orgmdpi.com this compound and its derivatives are well-suited for integration into these advanced manufacturing platforms.
Flow microreactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large-scale batch reactors. mdpi.comresearchgate.net This precise control can lead to higher yields, improved selectivity, and the suppression of side reactions. researchgate.net For reactions involving highly reactive intermediates, such as organolithium species or arynes, flow chemistry allows for their generation and immediate use in a subsequent step, minimizing decomposition and improving safety. acs.orgethernet.edu.et
A notable application is the scalable synthesis of aryne precursors. acs.org Continuous flow processes have been developed for the synthesis of 2-(trimethylsilyl)phenyl perfluorosulfonated aryne precursors, eliminating the need for cryogenic temperatures and complex purification procedures like column chromatography. acs.orgnih.gov Such a process can be scaled to produce significant quantities of product per hour. acs.org Similarly, the gram-scale synthesis of complex molecules like 3-(3-bromophenyl)morpholine (B1651349) hydrochloride has been demonstrated using flow conditions, highlighting the potential for manufacturing valuable pharmaceutical intermediates. ethz.ch
The integration of photocatalysis into flow systems is another promising frontier. Photoredox catalysis, often combined with nickel catalysis, can be leveraged in flow reactors for transformations like the synthesis of unnatural amino acids, enabling scalable access to valuable pharmaceutical scaffolds.
Table 2: Advantages of Flow Chemistry for Syntheses Involving Aryl Silanes
| Feature | Advantage | Relevance to this compound |
| Enhanced Heat & Mass Transfer | Precise temperature control, rapid mixing, improved safety for exothermic reactions. rsc.orgmdpi.com | Enables safe handling of lithiation or Grignard formation steps often used to synthesize or react arylsilanes. ethernet.edu.etuni-muenchen.de |
| Precise Residence Time Control | Minimizes side reactions and degradation of unstable intermediates. mdpi.com | Crucial for reactions involving arynes or other highly reactive species derived from silylarenes. acs.org |
| Scalability | Straightforward scale-up from lab to production by running the system for longer periods. acs.org | Facilitates the industrial production of polymers, materials, or pharmaceutical intermediates derived from the compound. acs.orgethz.ch |
| Automation & Integration | Allows for multi-step sequences, in-line purification, and real-time analysis. mdpi.com | Streamlines the synthesis of complex molecules in a "synthesis machine" approach. |
This table synthesizes general advantages of flow chemistry and applies them to the specific context of this compound, based on information from multiple sources.
Applications in Materials Science and Polymer Chemistry
The silicon and bromine functionalities of this compound make it a valuable precursor for advanced materials and polymers with tailored properties. researchgate.netresearchgate.net
In polymer chemistry, the trimethylsilyl group can be used to introduce silicon into polymer backbones or as bulky side groups. The incorporation of silyl (B83357) groups, particularly bulky ones like tris(trimethylsiloxy)silyl, into polymers such as polynorbornenes can dramatically increase their gas permeability. researchgate.net This makes such materials interesting for applications like gas separation membranes. Organosilicon polymers, in general, combine the benefits of organic polymers with the properties of inorganic materials, leading to applications in electronics and as ceramic precursors. researchgate.net
This compound derivatives are also used in the synthesis of conjugated polymers for electronics. For instance, ((3-bromophenyl)ethynyl)trimethylsilane, synthesized from 1,3-dibromobenzene (B47543), can be used in palladium-catalyzed coupling reactions to create polymers with extended π-systems. rsc.org These materials are investigated for their potential in organic light-emitting diodes (OLEDs) and photovoltaic devices. rsc.orgkoreascience.kr The tetrahedral silicon atom can be introduced into host materials for blue phosphorescent OLEDs to create a molecular architecture that prevents aggregation and enhances device efficiency. koreascience.kr
The bromo-substituent provides a reactive handle for further functionalization. It can be used in cross-coupling reactions to attach the silyl-phenyl unit to other monomers or polymer backbones. This dual functionality allows for the creation of complex, well-defined macromolecular structures.
Green Chemistry Approaches for Sustainable Synthesis
Applying the principles of green chemistry to the synthesis and application of this compound is a critical area of future research, aiming to reduce environmental impact and improve process efficiency. rsc.org
A key focus is the development of more sustainable catalytic systems. This includes using earth-abundant metal catalysts like cobalt instead of precious metals like palladium. acs.org For example, cobalt-based catalysts have been developed for the dehydrogenative coupling of hydrosilanes, a process that produces hydrogen gas as the only byproduct. acs.org The use of catalysts that can operate in environmentally benign solvents, such as water or ethanol, is another important goal. preprints.orgresearchgate.net Palladium nanoparticle catalysts have shown efficacy for cross-coupling reactions in water, reducing the reliance on volatile organic solvents. preprints.org
Atom economy is another central principle of green chemistry. Reactions like Si-N dehydrocoupling, which form a desired Si-N bond while releasing H2 gas, are inherently more atom-economical than traditional methods that use corrosive chlorosilanes and generate stoichiometric salt waste. rsc.org
Flow chemistry, as discussed previously, is itself a green technology. It often leads to higher yields and selectivity, which reduces waste. The smaller reaction volumes and enhanced thermal control also improve safety and reduce energy consumption compared to large-scale batch processes. researchgate.net By integrating greener catalysts and solvents with continuous flow technology, the synthesis and derivatization of this compound can be made significantly more sustainable.
Q & A
Q. What are the optimized synthetic routes for (3-bromophenyl)trimethylsilane, and how do reaction conditions influence yield?
this compound can be synthesized via silylation of 3-bromophenol using trimethylchlorosilane under anhydrous conditions. A typical protocol involves reacting equimolar amounts of 3-bromophenol and trimethylchlorosilane in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 60–70°C for 4–6 hours . Purification via silica gel chromatography (hexane/ethyl acetate, 96:4) yields the product in ~94% purity. Alternative methods using phase-transfer catalysts like TBAT (tetrabutylammonium difluorotriphenylsilicate) may enhance reaction efficiency in non-polar solvents .
| Method | Catalyst/Solvent | Yield |
|---|---|---|
| Trimethylchlorosilane | Triethylamine/THF | 94% |
| TBAT-mediated silylation | THF, 70°C, 4 hours | 85% |
Q. How is this compound characterized spectroscopically?
Key characterization includes ¹H NMR (CDCl₃): δ 7.58 (s, 1H, aromatic), 7.38–7.12 (m, 3H, aromatic), 0.25 (s, 9H, Si(CH₃)₃). ¹³C NMR confirms the silyl group at δ 0.5–1.5 ppm. Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 229.19 (M⁺) .
Q. What are the common reactivity patterns of this compound in cross-coupling reactions?
The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids, while the trimethylsilyl group acts as a directing group in C–H functionalization. For example, palladium-catalyzed coupling with phenylboronic acid in THF/H₂O (3:1) at 80°C yields biaryl derivatives .
Advanced Research Questions
Q. How does this compound participate in catalytic C–H silylation, and what mechanistic insights exist?
Under base-catalyzed conditions (e.g., KOtBu), the compound can transfer its silyl group to aromatic C–H bonds via a radical or concerted mechanism. In a study using hexamethyldisilane as a co-reagent, DFT calculations suggest a transition state involving simultaneous C–H bond cleavage and Si–C bond formation . Reaction optimization requires inert atmospheres (N₂/Ar) and aprotic solvents (e.g., toluene) to prevent protodesilylation.
Q. How can contradictions in reported yields for silylation reactions be resolved?
Discrepancies in yields (e.g., 73% vs. 85% in TBAT-mediated reactions) often arise from catalyst loading, solvent purity, or workup procedures. For instance, residual moisture in THF reduces TBAT activity, lowering yields. Systematic reproducibility studies should control for:
Q. What strategies improve the stability of this compound in oxidative trifluoromethylation reactions?
Oxidative conditions (e.g., Cu(I)/O₂) may degrade the silyl group. Stabilization methods include:
- Using silver(I) oxide as a mild oxidant.
- Introducing electron-withdrawing groups on the aryl ring to reduce Si–C bond polarization.
- Low-temperature reactions (−20°C) to minimize side reactions .
Methodological Considerations
Q. How is silica gel chromatography optimized for purifying this compound?
- Eluent : Hexane/ethyl acetate (96:4) minimizes co-elution of brominated byproducts.
- Column loading : 1:20 (sample:silica) ratio.
- Rf value : Target compound typically has Rf = 0.6–0.7 in the above system .
Q. What precautions are critical when handling this compound?
- Storage : Under nitrogen at −20°C to prevent hydrolysis.
- Safety : Use fume hoods due to volatile siloxane byproducts. Skin/eye contact requires immediate rinsing with water .
Data Analysis and Application
Q. How does the electronic effect of the trimethylsilyl group influence regioselectivity in electrophilic substitutions?
The silyl group is mildly electron-donating (+I effect), directing electrophiles (e.g., NO₂⁺) to the meta position relative to bromine. Computational studies (NBO analysis) show increased electron density at the para position of the silyl group, favoring meta attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
